tert-butyl N-(1-methoxybutan-2-yl)carbamate
Description
tert-Butyl N-(1-methoxybutan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine moiety on a 1-methoxybutan-2-yl backbone. This compound is structurally characterized by a linear aliphatic chain with a methoxy substituent at the 1-position and a carbamate group at the 2-position. Such derivatives are widely employed in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
For example, tert-butyl N-(3-aminophenyl)carbamate (CAS 68621-88-5) is a key intermediate in synthesizing NSAIDs like rofecoxib, highlighting the pharmaceutical relevance of Boc-protected amines .
Properties
IUPAC Name |
tert-butyl N-(1-methoxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7-13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQBOXFQDSCNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-methoxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methoxybutan-2-amine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-methoxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, such as primary or secondary amines.
Substitution: The major products are substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
tert-Butyl N-(1-methoxybutan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a carbamate derivative, which can inhibit enzymes by carbamoylation of active site residues . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(1-methoxybutan-2-yl)carbamate with structurally related carbamates, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Backbone Flexibility vs. Rigidity: The 1-methoxybutan-2-yl backbone provides a flexible aliphatic chain, enhancing solubility in organic solvents compared to rigid bicyclic analogs like tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate . Bicyclic derivatives (e.g., norbornane or piperidine-based) impose conformational constraints, making them valuable in designing enzyme inhibitors or receptor ligands .
Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) may increase steric hindrance but improve oxidative stability compared to electron-withdrawing groups (e.g., fluorine in tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate) . Aromatic amines (e.g., tert-butyl N-(3-aminophenyl)carbamate) enable conjugation with π-systems, critical for drug-receptor interactions .
Synthetic Utility :
- The Boc group in all compounds is cleavable under acidic conditions (e.g., TFA or HCl), but the methoxy group in the target compound may necessitate orthogonal deprotection strategies to avoid side reactions .
Biological Activity
Tert-butyl N-(1-methoxybutan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group, which is further linked to a methoxybutan-2-yl moiety. This structure contributes to its lipophilicity and potential for membrane permeability.
Pharmacological Profile
Research has indicated that this compound exhibits several biological activities:
The mechanism by which carbamates exert their biological effects often involves interference with cellular signaling pathways. For instance, compounds like methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates have shown to inhibit mitosis in cancer cells effectively. It is hypothesized that this compound may similarly disrupt cell cycle progression or induce apoptosis in malignant cells.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. Although specific pharmacokinetic data for this compound is scarce, related compounds have been evaluated:
| Compound Name | Half-Life (h) | Clearance (mL/min/kg) | Brain/Plasma Ratio |
|---|---|---|---|
| RTI-13951–33 | 0.7 | 352 | 0.4 |
| Compound 1 | Not specified | Not specified | Not specified |
These parameters indicate that modifications in structure can significantly affect the pharmacokinetic profile, which is critical for drug development.
Case Studies
Several case studies have explored the biological activity of related carbamates:
Case Study 1: Anticancer Efficacy
A study evaluating methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate demonstrated significant cytotoxicity against various cancer cell lines. The study reported LC50 values as low as 18.9 nM in sensitive cell lines, suggesting that structural modifications can enhance potency against resistant cancer types .
Case Study 2: Metabolic Stability
Research into the metabolic pathways of similar compounds revealed that oxidative metabolism plays a crucial role in their pharmacokinetics. For instance, modifications at metabolically labile sites improved stability without compromising efficacy . This insight can guide future studies on this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-(1-methoxybutan-2-yl)carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine (e.g., 1-methoxybutan-2-amine) under basic conditions. Anhydrous solvents (e.g., dichloromethane) and bases like triethylamine are critical to prevent hydrolysis of the carbamate group . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and maintaining temperatures between 0–25°C to minimize side reactions. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. What spectroscopic techniques are employed to characterize tert-butyl N-(1-methoxybutan-2-yl)carbamate, and what key spectral features indicate successful synthesis?
- Methodological Answer :
- ¹H NMR : Peaks at δ 1.4 ppm (9H, t-Bu), δ 3.3–3.5 ppm (methoxy group), and δ 4.8–5.0 ppm (N–H carbamate) confirm the structure .
- ¹³C NMR : Signals at ~155 ppm (carbamate carbonyl) and ~80 ppm (t-Bu) are diagnostic .
- FT-IR : Stretching bands at ~3350 cm⁻¹ (N–H) and ~1700 cm⁻¹ (C=O) validate functional groups .
Q. How should researchers handle and store tert-butyl N-(1-methoxybutan-2-yl)carbamate to ensure stability during experiments?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) in sealed containers. During handling, wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation/contact. Dispose of waste via approved protocols for carbamates .
Advanced Research Questions
Q. How do researchers resolve contradictions in reaction outcomes when varying substituents on similar carbamate derivatives?
- Methodological Answer : Contradictions (e.g., inconsistent yields or regioselectivity) are addressed through:
- Systematic Variation : Adjust electron-donating/withdrawing groups (e.g., methoxy vs. nitro substituents) to study electronic effects on reactivity .
- Kinetic Profiling : Use HPLC or in situ IR to track intermediate formation and identify rate-limiting steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and explain steric/electronic influences on reaction pathways .
Q. What strategies are effective in controlling regioselectivity during the functionalization of tert-butyl carbamate derivatives?
- Methodological Answer :
- pH Control : Hydrolysis under acidic (pH 2–4) vs. basic (pH 10–12) conditions directs cleavage to amine or alcohol products .
- Temperature Modulation : Lower temperatures (–10°C) favor kinetic control in nucleophilic substitutions, while higher temperatures (50°C) promote thermodynamic products .
- Catalyst Design : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to enforce stereoselectivity in asymmetric syntheses .
Q. In kinetic studies of carbamate hydrolysis, how can researchers account for solvent effects and byproduct formation?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic (DMF) vs. protic (MeOH/H₂O) solvents to assess solvolysis rates. Dielectric constant (ε) and hydrogen-bonding capacity influence transition-state stabilization .
- Byproduct Mitigation : Add scavengers (e.g., 2,6-lutidine) to trap HCl generated during hydrolysis. Monitor byproducts via LC-MS and optimize quenching protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
